molecular formula C4H6Br2O2 B146538 trans-2,3-Dibromo-2-butene-1,4-diol CAS No. 3234-02-4

trans-2,3-Dibromo-2-butene-1,4-diol

Cat. No. B146538
CAS RN: 3234-02-4
M. Wt: 245.9 g/mol
InChI Key: MELXIJRBKWTTJH-ONEGZZNKSA-N
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Description

“trans-2,3-Dibromo-2-butene-1,4-diol” is a diol monomer . It is a microcrystalline powder and is used in plastics .


Synthesis Analysis

The synthesis of “trans-2,3-Dibromo-2-butene-1,4-diol” can be achieved from 2-Butyne-1,4-diol .


Molecular Structure Analysis

The molecular formula of “trans-2,3-Dibromo-2-butene-1,4-diol” is C4H6Br2O2 . The molecular weight is 245.90 g/mol . The structure contains a butene backbone with bromine atoms attached to the 2nd and 3rd carbon atoms, and hydroxyl groups attached to the 1st and 4th carbon atoms .


Chemical Reactions Analysis

“trans-2,3-Dibromo-2-butene-1,4-diol” can react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents can convert them to aldehydes or ketones .


Physical And Chemical Properties Analysis

“trans-2,3-Dibromo-2-butene-1,4-diol” is a solid crystalline substance . It has a melting point of 112-114 °C . It is soluble in methanol . It is more reactive than the alkanes, which are saturated aliphatic hydrocarbons .

Scientific Research Applications

Organic Synthesis

trans-2,3-Dibromo-2-butene-1,4-diol: is a versatile reagent in organic synthesis. It serves as a precursor for various organic compounds due to its reactive bromine atoms and the presence of alcohol groups. It can be used to synthesize esters, aldehydes, or ketones when reacted with oxoacids, carboxylic acids, or oxidizing agents . Its utility in creating polymers or as a building block for more complex molecules underscores its significance in synthetic chemistry.

Polymer Research

This compound finds applications in polymer research, where it acts as a reactive additive or functional group in polymer production . Its inclusion in polymer chains can alter the physical properties of the material, such as flexibility, strength, or resistance to degradation, making it an important agent in the development of new materials.

properties

IUPAC Name

(E)-2,3-dibromobut-2-ene-1,4-diol
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InChI

InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+
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InChI Key

MELXIJRBKWTTJH-ONEGZZNKSA-N
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Canonical SMILES

C(C(=C(CO)Br)Br)O
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Isomeric SMILES

C(/C(=C(/CO)\Br)/Br)O
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Molecular Formula

C4H6Br2O2
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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DSSTOX Substance ID

DTXSID3024942
Record name (2E)-2,3-Dibromo-2-butene-1,4-diol
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Molecular Weight

245.90 g/mol
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Physical Description

Crystals or white powder. (NTP, 1992)
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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Product Name

trans-2,3-Dibromo-2-butene-1,4-diol

CAS RN

3234-02-4, 21285-46-1
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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Melting Point

234 to 237 °F (NTP, 1992)
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does trans-2,3-Dibromo-2-butene-1,4-diol contribute to creating a corrosion inhibitor from waste PET?

A: trans-2,3-Dibromo-2-butene-1,4-diol is a key reactant in the depolymerization of waste poly(ethylene terephthalate) (PET). [] In this process, it reacts with the PET polymer chains, breaking them down into smaller oligomer units. The resulting oligomer, bis(trans-2,3-dibromo-4-hydroxy-2-butenyl)terephthalate (BDBHBT), exhibits corrosion-inhibiting properties. [] This approach not only provides a potential solution for managing PET waste but also offers a more sustainable route for producing corrosion inhibitors.

Q2: What are the advantages of using microwave irradiation in this synthesis process?

A: The research highlights the use of microwave irradiation as a more efficient alternative to conventional heating for PET depolymerization. [] Microwave irradiation can significantly reduce the reaction time needed to break down the PET, making the process faster and potentially less energy-intensive.

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